molecular formula C22H21N4O6P B1192866 Fosmanogepix CAS No. 2091769-17-2

Fosmanogepix

Cat. No. B1192866
CAS RN: 2091769-17-2
M. Wt: 468.4058
InChI Key: JQONJQKKVAHONF-UHFFFAOYSA-N
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Description

Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now currently by Pfizer and Basilea . It is being investigated for its potential to treat various fungal infections including aspergillosis, candidaemia, and coccidioidomycosis . Fosmanogepix is a prodrug and is converted into the active drug form, manogepix in vivo .


Molecular Structure Analysis

The molecular formula of Fosmanogepix is C22H21N4O6P . The exact mass is 468.12 and the molecular weight is 468.406 .

Scientific Research Applications

  • Broad-Spectrum Antifungal Agent : Fosmanogepix exhibits broad-spectrum in vitro activity against yeasts and molds, including pathogens that are difficult to treat, such as Candida, Aspergillus, and rare molds like Scedosporium, Lomentospora prolificans, and Fusarium. It retains potency against many resistant strains, including echinocandin-resistant Candida and azole-resistant Aspergillus (Shaw & Ibrahim, 2020).

  • Effective Against Candida auris : Fosmanogepix has been found effective against Candida auris, a multi-drug resistant yeast. Clinical trials have shown significant activity against this pathogen, highlighting its potential in addressing antifungal resistance (Arendrup et al., 2020).

  • In Vivo Efficacy : Studies demonstrate fosmanogepix's significant in vivo efficacy in various animal models against a range of fungal pathogens, including C. albicans, C. glabrata, C. auris, Coccidioides immitis, and F. solani, indicating its potential effectiveness in human fungal infections (Trzoss et al., 2019).

  • Clinical Trials for Invasive Fungal Infections : Fosmanogepix is currently in Phase 2 clinical trials, showing favorable safety profiles and efficacy for the treatment of candidemia and other invasive fungal infections (Pappas et al., 2020).

  • Potency Against Rare Molds : The drug has demonstrated efficacy in treatment models for rare molds, such as invasive pulmonary scedosporiosis and disseminated fusariosis, indicating its potential in treating infections caused by these uncommon pathogens (Alkhazraji et al., 2019).

  • Versatility in Administration : Clinical trials show that fosmanogepix has high oral bioavailability, allowing for flexible administration routes without compromising blood levels, which is beneficial for patient compliance and treatment versatility (Pappas et al., 2020).

Mechanism of Action

Manogepix, the active form of Fosmanogepix, targets the enzyme GWT1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1), an enzyme in the glycosylphosphatidylinositol biosynthesis pathway . Inhibiting this enzyme prevents the fungi from properly modifying certain proteins essential to the fungal life cycle .

properties

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmanogepix

CAS RN

2091769-17-2
Record name Fosmanogepix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmanogepix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSMANOGEPIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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